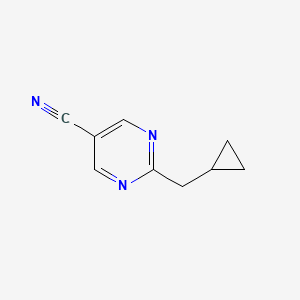![molecular formula C23H35N3O4 B13702668 (S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine](/img/structure/B13702668.png)
(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, which are commonly used as protecting groups in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Protection of Piperazine: The piperazine ring is first protected with a Boc group to form (S)-1-Boc-3-piperidyl.
Alkylation: The protected piperazine is then alkylated with a suitable alkylating agent to introduce the desired substituent.
Deprotection and Reprotection: The Boc group is removed, and the resulting intermediate is then protected with a Cbz group.
Final Assembly: The final compound is obtained by coupling the intermediate with another protected piperazine derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Boc-4-(piperidin-4-yl)piperazine
- tert-Butyl (S)-3-methyl-1-piperazinecarboxylate
- 1-Boc-3-hydroxypiperidine
Uniqueness
(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine is unique due to its specific combination of protecting groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H35N3O4 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
benzyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-11-7-10-20(17-26)16-24-12-14-25(15-13-24)21(27)29-18-19-8-5-4-6-9-19/h4-6,8-9,20H,7,10-18H2,1-3H3 |
Clé InChI |
AETVXHAUGDPXOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CN2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)

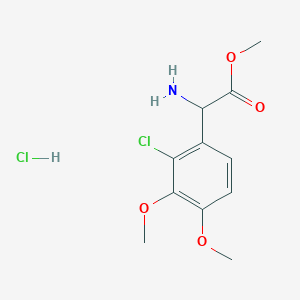
![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)

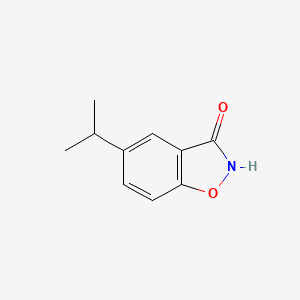
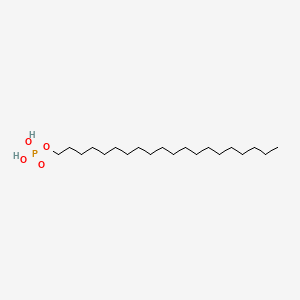
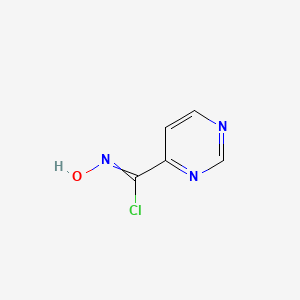
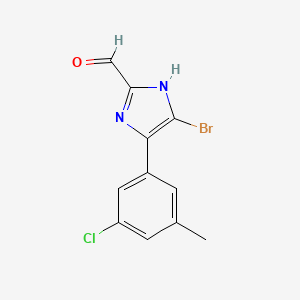
![1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
